molecular formula C17H23N5O3 B2938728 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea CAS No. 1798032-36-6

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea

Cat. No. B2938728
M. Wt: 345.403
InChI Key: ODRHSJQSPBEEIL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.


Scientific Research Applications

Foldamer Research

The compound's relevance in the field of foldamers is highlighted by its utilization in the study of heterocyclic ureas. These compounds, including derivatives related to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea, show concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This process mimics the helix-to-sheet transition in peptides, offering insights into fundamental biological processes and potential applications in self-assembly technologies (Corbin et al., 2001).

Hydrogen Bonding and Dimerization

The study of ureidopyrimidones, which are structurally related to the mentioned compound, reveals strong dimerization via quadruple hydrogen bonding. This characteristic is crucial for the development of supramolecular chemistry, where the formation and stabilization of complex structures through non-covalent interactions are essential (Beijer et al., 1998).

Electron Transfer Studies

Investigations into the electron transfer across multiple hydrogen bonds have been conducted using ureapyrimidinedione-substituted complexes, closely related to the compound . These studies enhance our understanding of redox reactions in biological systems and could inform the design of new materials for electronic applications (Pichlmaier et al., 2009).

Pharmaceutical Research

Compounds structurally similar to 1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea have been identified as nonpeptidic agonists of the urotensin-II receptor. This discovery is significant in pharmacological research for developing new drug leads (Croston et al., 2002).

Anticancer Agent Development

In medicinal chemistry, derivatives of diaryl ureas, which include compounds related to the one , have shown significant antiproliferative effects against various cancer cell lines. This research is vital for the development of new anticancer agents and potential BRAF inhibitors (Feng et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken while handling it.


Future Directions

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Please consult with a professional chemist or a trusted source for more specific and detailed information.


properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-11-6-16(22(2)3)21-15(19-11)10-18-17(23)20-12-7-13(24-4)9-14(8-12)25-5/h6-9H,10H2,1-5H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRHSJQSPBEEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea

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